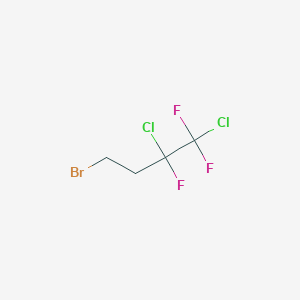
4-Bromo-1,2-dichloro-1,1,2-trifluorobutane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Copolymerization Studies
- Copolymerization with Vinylidene Fluoride : A study by Guiot et al. (2005) examined the copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene, highlighting its utility in creating new polymer materials (Guiot et al., 2005).
Chemical Synthesis and Reactions
- Synthesis and Co-Telomerization : Research by Ito et al. (1979) focused on the synthesis and successful co-telomerization of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes (Ito et al., 1979).
- Nucleophilic Reactions of Butenolides : A study by Paleta et al. (2000) explored the synthesis and nucleophilic reactions of various butenolides, starting from compounds like 4-bromo-3,4-dichloro-3,4-difluorobut-1-ene (Paleta et al., 2000).
Spectroscopic and Analytical Studies
- NMR Investigations : The compound's nuclear magnetic resonance (NMR) properties were investigated in detail, providing insights into its molecular structure and interactions (Hinton & Jaques, 1975).
Polymer and Material Science Applications
- Epoxidation and Polymer Properties : Studies by Zapevalov et al. (2003, 2004) explored the epoxidation of related compounds and examined the properties of the resulting epoxides and their potential applications in material science (Zapevalov et al., 2003), (Zapevalov et al., 2004).
Conformational and Structural Analysis
- Rotational Isomerism and Vibration Spectra : Matsuura et al. (1979) conducted studies on the rotational isomerism and vibration spectra of related halogenated butanes, providing valuable information about their structural properties (Matsuura et al., 1979).
Eigenschaften
IUPAC Name |
4-bromo-1,2-dichloro-1,1,2-trifluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrCl2F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLSXROKZJZFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrCl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



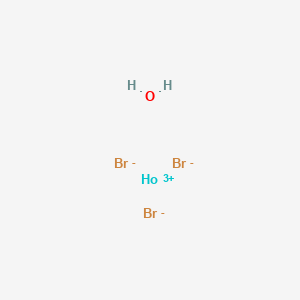

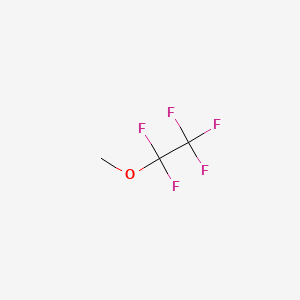

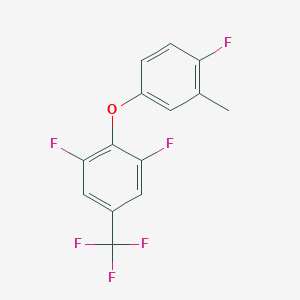
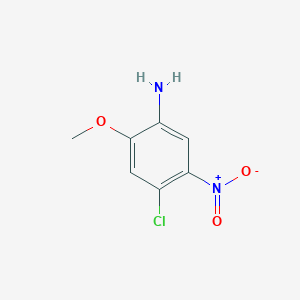
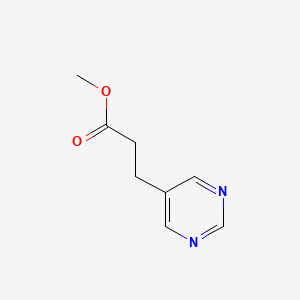
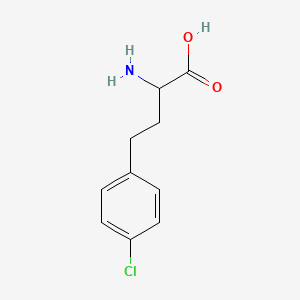




![N1-[3,5-di(trifluoromethyl)phenyl]-2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3040674.png)
